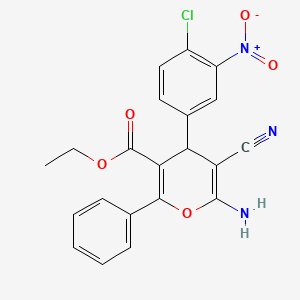![molecular formula C24H19BrClN3O3 B11559581 N-{(1E)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}-2-chlorobenzamide](/img/structure/B11559581.png)
N-{(1E)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-PHENYLETH-1-EN-1-YL]-2-CHLOROBENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a hydrazinecarbonyl moiety, and a chlorobenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-PHENYLETH-1-EN-1-YL]-2-CHLOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazinecarboxamide to form the corresponding hydrazone. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1E)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-PHENYLETH-1-EN-1-YL]-2-CHLOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-[(1E)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-PHENYLETH-1-EN-1-YL]-2-CHLOROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(1E)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-PHENYLETH-1-EN-1-YL]-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
N-[(1E)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-PHENYLETH-1-EN-1-YL]-2-CHLOROBENZAMIDE can be compared with other similar compounds, such as:
N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide: This compound has a similar hydrazinecarbonyl moiety but differs in the substituents on the aromatic rings.
N-[(1E)-1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide: This compound has a similar core structure but lacks the bromine and chlorine substituents.
The uniqueness of N-[(1E)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-PHENYLETH-1-EN-1-YL]-2-CHLOROBENZAMIDE lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C24H19BrClN3O3 |
|---|---|
Peso molecular |
512.8 g/mol |
Nombre IUPAC |
N-[(E)-3-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C24H19BrClN3O3/c1-32-22-12-11-18(25)14-17(22)15-27-29-24(31)21(13-16-7-3-2-4-8-16)28-23(30)19-9-5-6-10-20(19)26/h2-15H,1H3,(H,28,30)(H,29,31)/b21-13+,27-15+ |
Clave InChI |
IOKHPYSMJDVKKI-ZAARJVOSSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethylphenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11559500.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559514.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11559520.png)
![2-Ethoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11559522.png)
![2-(4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11559534.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11559537.png)

![N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559549.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11559561.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11559568.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11559573.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11559575.png)
![(5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11559577.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11559582.png)
